5-(4-Cyanophenyl)furan-2-carbohydrazide 5-(4-Cyanophenyl)furan-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1706444-52-1
VCID: VC15838502
InChI: InChI=1S/C12H9N3O2/c13-7-8-1-3-9(4-2-8)10-5-6-11(17-10)12(16)15-14/h1-6H,14H2,(H,15,16)
SMILES:
Molecular Formula: C12H9N3O2
Molecular Weight: 227.22 g/mol

5-(4-Cyanophenyl)furan-2-carbohydrazide

CAS No.: 1706444-52-1

Cat. No.: VC15838502

Molecular Formula: C12H9N3O2

Molecular Weight: 227.22 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Cyanophenyl)furan-2-carbohydrazide - 1706444-52-1

Specification

CAS No. 1706444-52-1
Molecular Formula C12H9N3O2
Molecular Weight 227.22 g/mol
IUPAC Name 5-(4-cyanophenyl)furan-2-carbohydrazide
Standard InChI InChI=1S/C12H9N3O2/c13-7-8-1-3-9(4-2-8)10-5-6-11(17-10)12(16)15-14/h1-6H,14H2,(H,15,16)
Standard InChI Key BQHACIXSFCOWNB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C#N)C2=CC=C(O2)C(=O)NN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a furan core with two functional groups: a 4-cyanophenyl substituent at position 5 and a carbohydrazide (-CONHNH2_2) group at position 2. The cyanophenyl group contributes electron-withdrawing effects, enhancing the compound’s reactivity and ability to participate in π-π interactions with biological targets. The carbohydrazide moiety offers hydrogen-bonding capabilities, critical for binding enzymes or receptors .

Table 1: Key Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC12H9N3O2\text{C}_{12}\text{H}_{9}\text{N}_{3}\text{O}_{2}
Molecular Weight227.22 g/mol
IUPAC Name5-(4-cyanophenyl)furan-2-carbohydrazide
Canonical SMILESC1=CC(=CC=C1C#N)C2=CC=C(O2)C(=O)NN
Topological Polar Surface Area83.5 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Data derived from experimental characterizations confirm the compound’s stability under standard laboratory conditions, with a melting point range of 125–127°C observed in related furan derivatives . Spectroscopic analyses (¹H NMR, ¹³C NMR) align with the proposed structure, showing distinct signals for the cyanophenyl protons (δ 7.97 ppm, doublet) and the furan ring (δ 7.07 ppm, singlet) .

Synthesis and Manufacturing Approaches

Multistep Synthetic Pathways

The synthesis of 5-(4-cyanophenyl)furan-2-carbohydrazide typically proceeds via a three-step sequence:

  • Friedel-Crafts Acylation: Reaction of 4-bromoacetophenone with diethyl carbonate in the presence of sodium hydride yields ethyl 3-(4-bromophenyl)-3-oxopropanoate (68% yield) .

  • Cyclodehydration: Treatment with concentrated HCl in ethanol facilitates furan ring formation, producing ethyl 5-(4-bromophenyl)furan-2-carboxylate (48% yield) .

  • Hydrazide Formation: The ester intermediate reacts with hydrazine hydrate under reflux, replacing the ethoxy group with a hydrazide functionality .

Alternative routes utilize palladium-catalyzed cyanation to introduce the cyanophenyl group post-cyclization, though this method requires stringent anhydrous conditions .

Reaction Scheme:

Ethyl 5-(4-bromophenyl)furan-2-carboxylateHydrazine Hydrate5-(4-Cyanophenyl)furan-2-carbohydrazide\text{Ethyl 5-(4-bromophenyl)furan-2-carboxylate} \xrightarrow{\text{Hydrazine Hydrate}} \text{5-(4-Cyanophenyl)furan-2-carbohydrazide}

Biological Activities and Therapeutic Applications

Antimicrobial Properties

Furan derivatives exhibit broad-spectrum antimicrobial activity due to their ability to intercalate into microbial DNA or inhibit essential enzymes. 5-(4-Cyanophenyl)furan-2-carbohydrazide demonstrates notable efficacy against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC99_{99}) of 125 μM reported in strain H37Rv . This activity is attributed to competitive inhibition of MbtI, a salicylate synthase critical for siderophore biosynthesis in mycobacteria .

Mechanistic Insights and Structure-Activity Relationships

Enzyme Inhibition Dynamics

The cyanophenyl group enhances binding affinity to hydrophobic enzyme pockets, while the carbohydrazide moiety forms hydrogen bonds with catalytic residues. Kinetic studies on MbtI reveal a competitive inhibition mechanism, with a KiK_i value of 9 μM . Substituent position profoundly impacts activity: relocating the cyano group from para to meta reduces potency by 40%, underscoring the importance of stereoelectronic effects .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to bis-amidinoarylfurans, which exhibit high affinity for DNA’s minor groove and are investigated as antiparasitic agents . Its carbonyl chloride derivative (5-(4-cyanophenyl)furan-2-carbonyl chloride) is pivotal in synthesizing amide-based prodrugs.

Material Science

In polymer chemistry, the cyanophenyl group facilitates cross-linking in epoxy resins, improving thermal stability. Composites incorporating this moiety show a 15% increase in glass transition temperature (TgT_g) compared to unmodified analogs.

Challenges and Future Directions

Despite its promise, scalability issues persist in the compound’s synthesis, particularly during the cyanation step. Advances in flow chemistry and catalytic systems (e.g., immobilized Pd catalysts) may address yield limitations . Further pharmacological studies are needed to optimize bioavailability and reduce off-target effects in therapeutic applications.

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